2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid
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Overview
Description
2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.25758 g/mol . This compound is part of the indolizine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) . This reaction yields the tricyclic indole, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is essential to achieve efficient production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are often carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole: A significant heterocyclic system in natural products and drugs.
Cyclohexanone: A precursor in the synthesis of various indole derivatives.
Phenylhydrazine: Used in the synthesis of indole derivatives.
Uniqueness
2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid stands out due to its unique structure and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2,2-dimethyl-3-oxo-1,5,6,7,8,8a-hexahydroindolizine-6-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c1-11(2)5-8-4-3-7(9(13)14)6-12(8)10(11)15/h7-8H,3-6H2,1-2H3,(H,13,14) |
InChI Key |
PDFHVZCHFMXMEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CCC(CN2C1=O)C(=O)O)C |
Origin of Product |
United States |
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